Pyrrolidine-3-carboxamide

Melanocortin-4 Receptor GPCR Pharmacology Obesity Therapeutics

Pyrrolidine-3-carboxamide (CAS 471254-10-1) is a racemic mixture comprising the (3R)- and (3S)- enantiomers of a five-membered cyclic amine bearing a C3 carboxamide group. This chiral pyrrolidine carboxamide scaffold has been widely employed as a privileged core in medicinal chemistry, leading to the discovery of multiple pharmacological classes including CCR5 antagonists for HIV-1 , InhA inhibitors for tuberculosis , melanocortin-4 receptor (MC4R) ligands , and PARP inhibitors for oncology.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 471254-10-1
Cat. No. B1289381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine-3-carboxamide
CAS471254-10-1
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1CNCC1C(=O)N
InChIInChI=1S/C5H10N2O/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8)
InChIKeyIQHXABCGSFAKPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidine-3-carboxamide Procurement Guide: Core Scaffold Identity for Drug Discovery


Pyrrolidine-3-carboxamide (CAS 471254-10-1) is a racemic mixture comprising the (3R)- and (3S)- enantiomers of a five-membered cyclic amine bearing a C3 carboxamide group . This chiral pyrrolidine carboxamide scaffold has been widely employed as a privileged core in medicinal chemistry, leading to the discovery of multiple pharmacological classes including CCR5 antagonists for HIV-1 [1], InhA inhibitors for tuberculosis [2], melanocortin-4 receptor (MC4R) ligands [3], and PARP inhibitors for oncology [4]. Its commercial availability as a racemate provides a cost-effective entry point for initial high-throughput screening and SAR exploration, while its resolved enantiomers serve as advanced intermediates for stereospecific lead optimization.

Why Generic Pyrrolidine Carboxamide Substitution Fails: Key Structural and Stereochemical Vectors


The pyrrolidine-3-carboxamide scaffold is defined by two critical structural features that prevent simple interchange with in-class analogs: (1) the position of the carboxamide substituent on the pyrrolidine ring, and (2) the absolute stereochemistry at C3. The 3-carboxamide regioisomer presents a distinct vector compared to the more common 2-carboxamide (proline amide) series, resulting in fundamentally different molecular geometries and target interactions . Within the 3-carboxamide series, the (3R)- and (3S)- enantiomers have demonstrated divergent pharmacological profiles against the same target: for trans-4-phenylpyrrolidine-3-carboxamides at the MC4R, the (3S,4R)-isomer acts as a potent agonist (EC50=24 nM) while the (3R,4S)-isomer functions as an antagonist (IC50=65 nM) [1]. Furthermore, InhA inhibitor studies have confirmed that only one enantiomer of racemic pyrrolidine-3-carboxamide inhibitors is active [2]. Generic substitution therefore risks not only potency loss but complete functional inversion.

Quantitative Differentiation of Pyrrolidine-3-carboxamide Against Closest Analogs and Alternatives


Stereochemistry-Dependent Functional Inversion at MC4R: Agonist vs. Antagonist

In a series of trans-4-phenylpyrrolidine-3-carboxamides, the two diastereoisomers displayed opposite functional activities at the human melanocortin-4 receptor (MC4R). The (3S,4R)-compound 20f-1 exhibited potent agonist activity with a Ki of 11 nM and EC50 of 24 nM in a cAMP accumulation assay, while the (3R,4S)-isomer 20f-2 functioned as an antagonist with a Ki of 8.6 nM and IC50 of 65 nM [1]. These two stereoisomers are derived from the same pyrrolidine-3-carboxamide scaffold, demonstrating that enantiomeric purity, not merely scaffold identity, dictates pharmacological function. Both compounds maintained high selectivity over other melanocortin receptor subtypes. The MC4R agonist 20f-1 also demonstrated in vivo efficacy in diet-induced obese rats, confirming translatability of the in vitro stereochemical differentiation [1].

Melanocortin-4 Receptor GPCR Pharmacology Obesity Therapeutics

160-Fold Potency Improvement Through Iterative Optimization of Pyrrolidine-3-carboxamide InhA Inhibitors

High-throughput screening identified pyrrolidine carboxamides as a novel class of InhA inhibitors, with the initial lead compound exhibiting modest potency. Through iterative microtiter library synthesis and in situ activity screening, the potency of the lead pyrrolidine-3-carboxamide was improved over 160-fold, yielding optimized inhibitors with nanomolar IC50 values against InhA [1]. Critically, resolution of racemic mixtures demonstrated that only one enantiomer is active as an InhA inhibitor, confirming the essential role of stereochemistry for target engagement [1]. X-ray crystallography of InhA complexed with three inhibitors elucidated the binding mode, revealing that the pyrrolidine-3-carboxamide scaffold occupies a distinct pocket not accessible to 2-carboxamide regioisomers [1]. This structural validation confirms the scaffold's unique binding topology relative to alternative pyrrolidine carboxamide substitution patterns.

Tuberculosis InhA Inhibition Antimycobacterial Drug Discovery

CCR5 Antagonist Affinity Optimization: 50-Fold Improvement via 5-Oxopyrrolidine-3-carboxamide Substitutions

The lead 5-oxopyrrolidine-3-carboxamide compound 1 exhibited CCR5 binding with an IC50 of 1.9 μM in a [125I]RANTES competition assay using CCR5-expressing CHO cells [1]. Systematic structural modifications to the pyrrolidine-3-carboxamide core achieved dramatic potency improvements: introduction of 3,4-dichloro substituents on the central phenyl ring (compound 10i: IC50=0.057 μM; compound 11b: IC50=0.050 μM) or replacement of the 1-methyl group with a 1-benzyl group (compound 12e: IC50=0.038 μM) [1]. This represents up to a 50-fold improvement in binding affinity relative to the initial lead. The most potent compounds (10i, 11b, 12e) also demonstrated functional inhibition of CCR5-using HIV-1 envelope-mediated membrane fusion with IC50 values of 0.44, 0.19, and 0.49 μM, respectively, confirming translation from binding to functional antiviral activity [1].

CCR5 Antagonist HIV-1 Entry Inhibitor Antiviral Drug Discovery

PARP-1/2 Dual Inhibition with Sub-5 nM Potency from Pyrrolidine-3-yl-Benzimidazole Carboxamide Derivatives

A series of benzimidazole carboxamide derivatives incorporating a pyrrolidine-3-yl substituent were synthesized and evaluated as PARP inhibitors. Compounds 5cj and 5cp demonstrated IC50 values of approximately 4 nM against both PARP-1 and PARP-2 enzymes, comparable to the reference drug veliparib [1]. Notably, these pyrrolidine-3-yl-containing compounds displayed enhanced in vitro cytotoxicity against MDA-MB-436 and CAPAN-1 cancer cell lines: compound 5cj exhibited IC50 values of 17.4 μM (MDA-MB-436) and 11.4 μM (CAPAN-1), while compound 5cp showed 19.8 μM and 15.5 μM, respectively [1]. These cytotoxicity values were slightly better than both veliparib and olaparib in the same cell lines, demonstrating that the pyrrolidine-3-yl moiety contributes to a cellular efficacy profile that differentiates it from other PARP inhibitor scaffolds [1].

PARP Inhibitor Oncology DNA Damage Repair

HBV Antiviral Activity via Pyrrolidine-3-carboxamide Derivatives Targeting Viral Replication

A patent application (US20230391752A1) discloses pyrrolidine-3-carboxamide derivatives designed as small molecule antiviral agents for the treatment of hepatitis B virus (HBV) infection. These compounds are claimed to inhibit HBV viral replication, inhibit the function of proteins encoded by HBV, or interfere with the HBV replication cycle [1]. The patent exemplifies specific pyrrolidine-3-carboxamide derivatives with defined HBV antiviral activity, establishing a distinct therapeutic application space for this scaffold that is orthogonal to the CCR5, InhA, MC4R, and PARP applications described above [1]. The breadth of the claimed chemical space (>380 compounds) indicates that the pyrrolidine-3-carboxamide core supports extensive derivatization while maintaining antiviral activity [1].

Hepatitis B Virus Antiviral Agents Viral Replication Inhibition

Enantiomeric Purity and Procurement-Grade Differentiation of Pyrrolidine-3-carboxamide Forms

The commercially available forms of pyrrolidine-3-carboxamide differ substantially in stereochemical definition, purity specification, and applicability. The racemic mixture (CAS 471254-10-1) is typically supplied at 95% purity as a white solid . The (R)-enantiomer (CAS 848488-76-6) is available as the hydrochloride salt with ≥98% purity , while the (S)-enantiomer (CAS 573704-64-0) is supplied at 95-98% purity . Critically, suppliers of the (3R)-enantiomer hydrochloride guarantee enantiomeric excess >99% through chiral HPLC validation, a quality specification essential for stereospecific lead optimization . The free base forms (both racemic and enantiopure) require storage at 2-8°C to maintain stability . This tiered procurement landscape—racemate for initial screening, enantiopure forms with validated e.e. for lead optimization—reflects the scaffold's progression from hit identification to candidate selection.

Chiral Resolution Enantiomeric Purity Procurement Specification

Recommended Research and Procurement Scenarios for Pyrrolidine-3-carboxamide


High-Throughput Screening with Racemic Scaffold Followed by Enantiopure Hit Validation

Procure the racemic pyrrolidine-3-carboxamide (CAS 471254-10-1) as a cost-effective entry point for primary HTS campaigns. Upon identification of a hit series, transition to the enantiopure (3R)- or (3S)- forms with validated >99% e.e. for stereospecific SAR exploration [Section 3, Evidence Item 6]. This strategy mirrors the successful InhA inhibitor program, where racemic screening identified the initial micromolar lead that was subsequently optimized 160-fold, with chiral resolution confirming enantiomer-specific activity [Section 3, Evidence Item 2] [1].

GPCR Agonist/Antagonist Probe Development via Stereochemical Switching

For programs targeting GPCRs with pyrrolidine-3-carboxamide-based ligands, procuring both (3S,4R)- and (3R,4S)- stereoisomers is essential. As demonstrated at the MC4R, the (3S,4R)-isomer yielded a potent agonist (EC50=24 nM), while the (3R,4S)-isomer from the same synthetic sequence functioned as an antagonist (IC50=65 nM) [Section 3, Evidence Item 1] [2]. This stereochemistry-dependent functional inversion enables systematic exploration of signaling bias and functional selectivity without changing the core scaffold.

Antiviral Lead Optimization Across Multiple Viral Targets

The pyrrolidine-3-carboxamide scaffold has independently yielded potent inhibitors of HIV-1 entry (CCR5 antagonists with IC50 down to 38 nM) and HBV replication [Section 3, Evidence Items 3 and 5] [3][4]. A single procurement of the core scaffold can support parallel antiviral programs against unrelated viruses, maximizing return on chemical inventory investment through scaffold repurposing. The 50-fold affinity improvement achieved through systematic substitution (from 1.9 μM to 0.038 μM at CCR5) demonstrates the scaffold's tolerance for diverse derivatization without compromising target engagement [Section 3, Evidence Item 3].

PARP Inhibitor Development with Differentiated Cellular Efficacy

For oncology programs seeking PARP inhibitors with cellular efficacy profiles distinct from existing clinical agents, the pyrrolidine-3-yl-benzimidazole carboxamide series offers sub-5 nM enzymatic potency against both PARP-1 and PARP-2, with cellular cytotoxicity (IC50=11.4-19.8 μM) that compares favorably with veliparib and olaparib in BRCA-mutant cell lines [Section 3, Evidence Item 4] [5]. The retention of enzymatic potency with differentiated cellular activity supports procurement for programs targeting PARP inhibitor-resistant cancers or seeking improved therapeutic windows.

Technical Documentation Hub

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